molecular formula C16H13NO2S B14295213 Methyl [(acridin-9-yl)sulfanyl]acetate CAS No. 112827-75-5

Methyl [(acridin-9-yl)sulfanyl]acetate

Cat. No.: B14295213
CAS No.: 112827-75-5
M. Wt: 283.3 g/mol
InChI Key: CIRDECYOIWQOAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with thiol-containing compounds. One common method involves the reaction of acridine-9-thiol with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

Methyl [(acridin-9-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives .

Scientific Research Applications

Methyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.

    Biology: Acts as a DNA intercalator, making it useful in studies of DNA-protein interactions.

    Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.

Mechanism of Action

The primary mechanism of action of methyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This leads to DNA damage and cell death, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Another DNA intercalator with similar anti-cancer properties.

    Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.

    Quinacrine: Known for its anti-malarial and anti-cancer activities.

Uniqueness

Methyl [(acridin-9-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic chemistry and potential biological activities.

Properties

CAS No.

112827-75-5

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

methyl 2-acridin-9-ylsulfanylacetate

InChI

InChI=1S/C16H13NO2S/c1-19-15(18)10-20-16-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3

InChI Key

CIRDECYOIWQOAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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